Fmoc-Orn(Fmoc)-OH

概要

説明

Fmoc-Orn(Fmoc)-OH: is a derivative of the amino acid ornithine, modified with two 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and its easy removal under mildly acidic conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Fmoc)-OH typically involves the protection of the α-amino group and the δ-amino group of ornithine with Fmoc groups. The process generally includes the following steps:

Protection of the α-amino group: The α-amino group of ornithine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Protection of the δ-amino group: The δ-amino group is then protected by reacting the intermediate with another equivalent of Fmoc-Cl under similar conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound.

化学反応の分析

Types of Reactions: Fmoc-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents such as piperidine, resulting in the formation of free amino groups.

Coupling Reactions: The free amino groups can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Major Products:

Deprotected Ornithine: Removal of Fmoc groups yields free ornithine.

Peptides: Coupling reactions result in the formation of peptides with ornithine residues.

科学的研究の応用

Chemistry: Fmoc-Orn(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine: Peptides containing ornithine residues are investigated for their potential therapeutic applications, including as antimicrobial agents and enzyme inhibitors.

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents.

作用機序

The mechanism of action of Fmoc-Orn(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc groups protect the amino functions during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of peptide chains.

類似化合物との比較

Fmoc-Lys(Fmoc)-OH: Similar to Fmoc-Orn(Fmoc)-OH, this compound is a derivative of lysine with two Fmoc protecting groups.

Fmoc-Dab(Fmoc)-OH: This compound is a derivative of 2,4-diaminobutyric acid with Fmoc protecting groups.

Uniqueness: this compound is unique due to the presence of the δ-amino group in ornithine, which allows for additional functionalization compared to lysine and 2,4-diaminobutyric acid derivatives. This makes it a valuable building block in the synthesis of complex peptides and proteins.

生物活性

Fmoc-Orn(Fmoc)-OH, or Nα,Nδ-difluorenylmethyloxycarbonyl-ornithine, is a derivative of the amino acid ornithine that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its applications in drug development and its interactions at the molecular level.

This compound has the molecular formula and a molecular weight of 596.64 g/mol. It is characterized by the presence of two Fmoc (fluorenylmethyloxycarbonyl) protecting groups on the ornithine amino acid, which enhance its stability during synthesis and manipulation in biochemical applications .

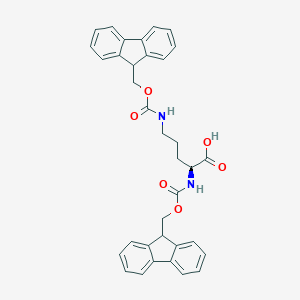

Structure

The structure of this compound is illustrated below:

Anticancer Potential

Research indicates that compounds related to ornithine derivatives, including this compound, exhibit significant anticancer properties. For example, studies have shown that related peptides can inhibit receptor tyrosine kinases like ErbB3, which are implicated in various cancers . The modulation of signaling pathways such as PI3K/Akt has been observed, suggesting that ornithine derivatives could serve as promising candidates for cancer therapeutics.

Siderophore Activity

This compound is also noted for its role in the synthesis of siderophores—molecules that bind iron and facilitate its transport in biological systems. The Nδ-hydroxy-Nδ-acetyl-ornithine motif found in these compounds acts as a bidentate ligand, enhancing their iron-binding capabilities . This property is particularly relevant for developing siderophore-drug conjugates, which utilize the natural transport mechanisms of bacteria to deliver therapeutic agents effectively.

Stability and Synthesis

The stability of Fmoc-protected ornithine derivatives under solid-phase peptide synthesis (SPPS) conditions has been well documented. Studies demonstrate that the compound maintains integrity during various deprotection steps, allowing for efficient peptide assembly . This stability is crucial for synthesizing complex peptides that may have therapeutic applications.

Study 1: Synthesis and Stability Assessment

A study focusing on the synthesis of a model peptide containing this compound highlighted its stability under different deprotection conditions. The peptide sequence DA-Lys-Ser-Orn(OH,Ac)-OH was synthesized using standard Fmoc-chemistry protocols, demonstrating successful incorporation of the ornithine derivative without significant degradation .

Study 2: Anticancer Activity Evaluation

In vitro assays conducted on cell lines treated with peptides incorporating this compound revealed cytotoxic effects against various cancer types. The research indicated that these peptides could induce apoptosis in cancer cells through modulation of key signaling pathways .

Study 3: Siderophore Applications

Research on siderophore-drug conjugates utilizing Nδ-hydroxy-Nδ-acetyl-ornithine derivatives has shown promise in targeting bacterial infections. These conjugates exploit the natural iron uptake mechanisms of pathogens to enhance drug delivery efficiency .

Data Table: Biological Activities and Applications

特性

IUPAC Name |

(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKOCIWEYMAENQ-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549390 | |

| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201046-59-5 | |

| Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。